N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide
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Overview
Description
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is known for its potential applications in various scientific fields, including medicinal chemistry and material science. Its unique structure, which includes a benzothiophene core and a naphthalene carboxamide moiety, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Carbamothioylation: The carbamothioyl group can be introduced by reacting the benzothiophene derivative with an isothiocyanate compound.
Coupling with Naphthalene Carboxamide: The final step involves coupling the benzothiophene derivative with naphthalene-1-carboxylic acid or its derivative under coupling conditions, such as using a carbodiimide reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting JNK2 and JNK3 kinases.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with various biological targets are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a potent inhibitor of JNK2 and JNK3 kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of downstream targets . This inhibition can lead to the modulation of various cellular pathways involved in inflammation, apoptosis, and stress responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-2-oxoacetamide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Uniqueness
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide is unique due to its specific combination of a benzothiophene core and a naphthalene carboxamide moiety. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H17N3OS2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H17N3OS2/c22-12-17-15-9-3-4-11-18(15)27-20(17)24-21(26)23-19(25)16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11H2,(H2,23,24,25,26) |
InChI Key |
VBIMWIMFQRDXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
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